(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by a methyl group at the 5-position, a phenyl group at the 2-position, and a methanamine group at the 4-position of the triazole ring
Mechanism of Action
Target of Action
The primary target of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in the body and is involved in the metabolic breakdown of certain drugs and caffeine.
Mode of Action
The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition is achieved through the formation of a bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine catabolism pathway. This pathway is responsible for the degradation of purines, nucleic acids, and certain alkaloids and drugs. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are the final steps in purine catabolism .
Pharmacokinetics
It is known that the compound has a molecular weight of 22469 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of xanthine oxidase by this compound results in a decrease in the production of uric acid . This can have therapeutic benefits in conditions such as gout, where there is an overproduction of uric acid.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction can be facilitated under certain conditions such as heating Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The general synthetic route can be summarized as follows:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper(I) catalysis to form the triazole ring.
- Introduction of the methanamine group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or tetrahydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrotriazoles or tetrahydrotriazoles.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound without any substituents.
4-Aminomethyl-1,2,3-triazole: Similar structure but without the phenyl and methyl groups.
5-Phenyl-1,2,3-triazole: Lacks the methanamine group.
Uniqueness: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the phenyl group enhances its aromaticity and potential for π-π interactions, while the methanamine group provides a site for further functionalization or interaction with biological targets.
Properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMUNLDDAJKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380088 | |
Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105362-45-6 | |
Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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